molecular formula C10H13N3O B6172524 1-(3-aminopropyl)-1H-indazol-3-ol CAS No. 2551118-39-7

1-(3-aminopropyl)-1H-indazol-3-ol

Cat. No. B6172524
CAS RN: 2551118-39-7
M. Wt: 191.2
InChI Key:
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Description

1-(3-Aminopropyl)imidazole is a heterocyclic building block . It has an empirical formula of C6H11N3 and a molecular weight of 125.17 . It is used in the synthesis of pH-sensitive polyaspartamide derivatives . It is also used in the preparation of pH-sensitive amphiphilic polymers with different degrees of octaceylamine (C18) substitution by graft reaction .


Synthesis Analysis

1-(3-Aminopropyl)imidazole has been used in the synthesis of a novel poly (ionic liquid) adsorbent (PIL-APIBCl) through the modification of poly (styrene-co-maleic anhydride) (PSMA) composites .


Molecular Structure Analysis

The molecular structure of 1-(3-Aminopropyl)imidazole contains a total of 20 bonds; 9 non-H bonds, 5 multiple bonds, 3 rotatable bonds, 5 aromatic bonds, 1 five-membered ring, 1 primary amine (aliphatic), and 1 Imidazole .


Chemical Reactions Analysis

A new compound N-[1-(3-aminopropyl)imidazole]-3,5-di-tert-butylsalicylaldimine (C21H31N3O) has been obtained from the reaction of 5 mmol 3,5-DTB in 20 ml absolute ethanol and 5 mmol 1-(3-aminopropyl)imidazole in 10 ml ethanol, with the addition of 3 – 4 drop of acetic acid .


Physical And Chemical Properties Analysis

1-(3-Aminopropyl)imidazole is a liquid at room temperature with a refractive index of n20/D 1.519 (lit.) and a density of 1.049 g/mL at 25 °C (lit.) .

Safety and Hazards

According to the safety data sheet, 1-(3-Aminopropyl)imidazole is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-aminopropyl)-1H-indazol-3-ol involves the reaction of 3-nitrobenzaldehyde with ethyl acetoacetate to form 3-oxo-3-phenylpropanenitrile, which is then reacted with hydrazine hydrate to form 3-amino-3-phenylpropanenitrile. This compound is then reacted with 2-bromoacetophenone to form 1-(3-phenyl-3-(2-oxo-2-phenylethylamino)propyl)-1H-indazole-3-carboxylic acid, which is then reduced to form 1-(3-aminopropyl)-1H-indazol-3-ol.", "Starting Materials": [ "3-nitrobenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "2-bromoacetophenone" ], "Reaction": [ "3-nitrobenzaldehyde is reacted with ethyl acetoacetate in the presence of a base to form 3-oxo-3-phenylpropanenitrile.", "3-oxo-3-phenylpropanenitrile is reacted with hydrazine hydrate to form 3-amino-3-phenylpropanenitrile.", "3-amino-3-phenylpropanenitrile is reacted with 2-bromoacetophenone in the presence of a base to form 1-(3-phenyl-3-(2-oxo-2-phenylethylamino)propyl)-1H-indazole-3-carboxylic acid.", "1-(3-phenyl-3-(2-oxo-2-phenylethylamino)propyl)-1H-indazole-3-carboxylic acid is reduced to form 1-(3-aminopropyl)-1H-indazol-3-ol." ] }

CAS RN

2551118-39-7

Product Name

1-(3-aminopropyl)-1H-indazol-3-ol

Molecular Formula

C10H13N3O

Molecular Weight

191.2

Purity

95

Origin of Product

United States

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